Brevetoxin 3

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of brevetoxin 3 is complex due to its intricate polyether structureKey steps often include cyclization reactions, oxidation, and reduction processes to build the polyether framework .

Industrial Production Methods: Industrial production of this compound is not common due to its natural occurrence and the complexity of its synthesis. Instead, it is typically extracted from cultures of Karenia brevis. The extraction process involves harvesting the dinoflagellates, lysing the cells, and purifying the toxin using chromatographic techniques .

Analyse Chemischer Reaktionen

Table 1: Key Structural Features of Brevetoxin 3 vs. Related Analogs

| Feature | This compound (PbTx-3) | Brevetoxin 2 (PbTx-2) |

|---|---|---|

| Molecular Formula | CHO | CHO |

| Key Modification | Aldehyde → Alcohol | C42 Aldehyde |

| LogP | 6.4 | 6.4 |

| Bioactivity | Neurotoxic (Na activation) | Precursor to BTX-3 |

Biosynthetic Reactions

This compound originates from a hybrid polyketide synthesis pathway involving acetate and citric acid cycle intermediates :

- Backbone Formation : A polyketide synthase (PKS) assembles the carbon skeleton using acetate units.

- Oxidation and Cyclization : Epoxidation and ether ring formation occur via cytochrome P450 enzymes.

- Post-Modifications :

Labeling studies show that 16 carbons derive from [1-C] acetate, 30 from [2-C] acetate, and 4 from [methyl-C] methionine .

Metabolic Reactions

In vivo, BTX-3 undergoes rapid metabolism:

- Hepatic Oxidation : Cytochrome P450 enzymes oxidize side chains, producing hydroxylated metabolites .

- Conjugation : Glucuronidation or sulfation enhances water solubility for renal excretion .

- Immunochemical Detection : Antibodies raised against BTX-3’s conserved epitopes enable ELISA-based detection (LOD: 0.1 ng/mL) .

Table 2: Metabolic Pathways of this compound

| Pathway | Enzymes Involved | Metabolites Identified |

|---|---|---|

| Oxidation | CYP3A4, CYP2E1 | Hydroxy-BTX-3 |

| Conjugation | UGTs, SULTs | BTX-3-glucuronide |

| Excretion | Renal transporters | Urinary metabolites |

Analytical Derivatization Reactions

BTX-3’s detection in environmental and biological samples relies on chemical modifications:

- Acetonitrile Extraction : Used to isolate BTX-3 from shellfish or seawater .

- LC-MS/MS Analysis :

- Immunoassays : Polyclonal antibodies target BTX-3’s conserved regions for competitive ELISA .

Reactivity in Environmental Matrices

- Photodegradation : BTX-3 degrades under UV light, forming open-ring analogs (e.g., BTX-3-carboxylic acid) .

- Oxidation in Seawater : Epoxide groups react with hydroxyl radicals, generating less toxic metabolites .

Toxicological Synergy

BTX-3 synergizes with ciguatoxins (e.g., CTX3C) by co-activating voltage-gated sodium (Na) channels, amplifying neurotoxicity .

Wissenschaftliche Forschungsanwendungen

Toxicological Research

Inhalation Toxicity Studies

Research has demonstrated that inhalation exposure to BTX-3 can lead to significant immunological effects. In a study involving rats, exposure to BTX-3 resulted in over 70% suppression of splenic antibody production, indicating a potential immunotoxic effect. The study assessed various endpoints, including histopathology and hematology, revealing no acute toxicity to the respiratory or nervous systems after multiple exposures .

Acute Effects in Animal Models

A recent study investigated the acute effects of BTX-3 administered via oral gavage to mice at varying dosages (100 to 1,500 µg/kg). Results indicated transient weight loss and changes in body temperature, particularly at higher doses. However, clinical chemistry assessments showed no significant systemic toxicity, suggesting that while BTX-3 can induce observable physiological changes, it may not always result in severe toxicological outcomes .

Pharmacological Applications

Voltage-Gated Sodium Channel Modulation

BTX-3 acts as a potent activator of voltage-dependent sodium channels, which has implications for pain management and neurophysiological research. Its ability to modulate sodium channels allows for potential applications in analgesia and local anesthesia. Studies have explored its use as a tool for understanding sodium channel dynamics and their role in neuronal excitability .

Synergistic Effects with Other Toxins

Research has also highlighted the synergistic effects of BTX-3 when combined with other marine toxins such as ciguatoxins. This interaction enhances the potency of sodium channel activation, providing insights into complex toxin interactions and their implications for human health .

Environmental Monitoring

Biomarker Development

BTX-3 serves as a critical biomarker for monitoring neurotoxic shellfish poisoning (NSP) incidents linked to algal blooms. Studies have focused on isolating and quantifying brevetoxins in shellfish to assess public health risks associated with seafood consumption during bloom events. This research is vital for establishing safety thresholds and regulatory measures .

Data Tables

Case Studies

- Immunotoxicity in Rats : A study exposed rats to BTX-3 via inhalation over 22 days. Results indicated significant immunosuppression without evident systemic toxicity, highlighting the need for further investigation into long-term exposure effects.

- Acute Toxicity Assessment in Mice : Mice were administered varying doses of BTX-3 to determine acute physiological impacts. The study revealed dose-dependent effects on body weight and temperature but no significant alterations in plasma chemistry.

- Environmental Impact Studies : Research focusing on the presence of BTX-3 in shellfish during algal blooms has led to improved monitoring protocols and public health advisories regarding seafood consumption.

Wirkmechanismus

Brevetoxin 3 is part of a family of brevetoxins, which includes several other compounds such as brevetoxin 1, brevetoxin 2, and brevetoxin 9. These compounds share a similar polyether backbone but differ in their functional groups and specific structural features. This compound is unique due to its specific binding affinity and the particular effects it has on sodium channels .

Vergleich Mit ähnlichen Verbindungen

- Brevetoxin 1 (PbTx-1)

- Brevetoxin 2 (PbTx-2)

- Brevetoxin 9 (PbTx-9)

Each of these compounds has distinct properties and effects, making brevetoxin 3 a unique and valuable compound for research and industrial applications .

Biologische Aktivität

Brevetoxin-3 (PbTx-3) is a potent neurotoxin produced by the dinoflagellate Karenia brevis, primarily associated with harmful algal blooms in marine environments. This compound has garnered attention due to its significant biological activity, particularly its effects on marine life and potential implications for human health. This article explores the biological activity of PbTx-3, including its toxicological effects, mechanisms of action, and findings from relevant studies.

Chemical Structure and Properties

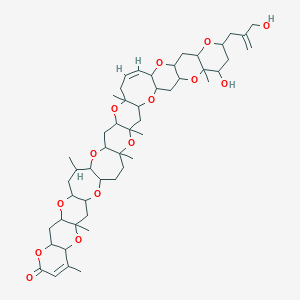

Brevetoxin-3 is a polyether compound characterized by a complex structure that allows it to interact with various biological systems. Its molecular formula is , and it has a molecular weight of 1005.1 g/mol. The structure features multiple hydroxyl groups and ether linkages, contributing to its solubility in organic solvents and its bioactivity.

PbTx-3 primarily exerts its toxic effects through the modulation of voltage-gated sodium channels (VGSCs) in excitable tissues. It binds to these channels, leading to prolonged depolarization and increased neuronal excitability. This mechanism underlies many of the neurological symptoms observed in organisms exposed to the toxin.

Acute Toxicity Studies

Recent studies have investigated the acute effects of PbTx-3 on various animal models, particularly focusing on mice. A notable study administered PbTx-3 via oral gavage to male and female mice, revealing several key findings:

- Dose-Dependent Effects : Males exhibited greater sensitivity to PbTx-3 than females, with significant symptoms observed at doses as low as 100 µg/kg body weight (bw). The highest dose tested was 1,500 µg/kg bw, leading to severe outcomes including euthanasia in some cases .

- Symptomatology : Common symptoms included tremors, convulsive jaw movements, and reduced muscle activity. These symptoms appeared within two hours post-administration and were transient, typically resolving within 24 hours .

- Physiological Changes : The toxin induced a rapid decrease in body temperature and transient weight loss in both sexes, with males showing more pronounced effects. However, no significant changes were noted in plasma chemistry or organ weights across all doses tested .

Marine Life Impact

A case study involving sea turtles highlighted the effects of PbTx-3 exposure during algal blooms. Turtles exhibited elevated brevetoxin levels in their blood correlating with neurological symptoms similar to those seen in laboratory studies. Rehabilitation efforts revealed that clinical signs such as lethargy persisted long after initial exposure .

Human Health Concerns

While direct human exposure data are sparse, there have been reports linking shellfish consumption during algal blooms to neurotoxic symptoms in humans. Symptoms can include gastrointestinal distress and neurological manifestations such as tingling and numbness, which align with the known effects of brevetoxins .

Summary of Toxicity Studies on PbTx-3

Eigenschaften

CAS-Nummer |

85079-48-7 |

|---|---|

Molekularformel |

C50H72O14 |

Molekulargewicht |

897.1 g/mol |

IUPAC-Name |

(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one |

InChI |

InChI=1S/C50H72O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,26,28-42,44-45,51-52H,1,11-15,17-24H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 |

InChI-Schlüssel |

BKMHDYJRAAJTAD-FGRVLNGBSA-N |

SMILES |

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C |

Isomerische SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)CO)O)C)C)(O[C@@]6(CC5)C)C |

Kanonische SMILES |

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C |

Reinheit |

95 % (HPLC) |

Synonyme |

evetoxin GB-3 brevetoxin PbTx-3 brevetoxin T-17 brevetoxin T17 T17 toxin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of PbTx-3?

A1: PbTx-3 exhibits high affinity binding to voltage-gated sodium channels (VGSCs), specifically at site 5. [, , ] This interaction is distinct from other neurotoxins that target sites 1-4 on VGSCs. []

Q2: How does PbTx-3 binding to VGSCs affect neuronal activity?

A2: Binding of PbTx-3 alters VGSC gating kinetics, causing prolonged channel opening and delayed inactivation. [, ] This leads to increased sodium ion influx, membrane depolarization, and neuronal hyperexcitability. [, , ]

Q3: What are the downstream consequences of PbTx-3 induced VGSC modulation?

A3: PbTx-3 exposure can lead to a range of adverse effects, including respiratory distress, neurological symptoms, and even death in severe cases. [, , , , , , , ] In sheep models, repeated PbTx-3 inhalation resulted in prolonged airway hyperresponsiveness and lung inflammation. []

Q4: What is the molecular formula and weight of PbTx-3?

A4: While not explicitly stated in the provided abstracts, PbTx-3 possesses a complex polyether structure characteristic of brevetoxins. Its molecular formula and weight can be found in chemical databases like PubChem.

Q5: What spectroscopic techniques are useful for PbTx-3 characterization?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the structure of brevetoxins, including PbTx-3. [] Mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are vital for PbTx-3 detection and quantification in various matrices. [, ]

Q6: What are the primary routes of PbTx-3 exposure in humans?

A6: Humans are primarily exposed to PbTx-3 through inhalation of aerosolized toxins during red tides and consumption of contaminated shellfish. [, , , ]

Q7: What are the acute health effects of PbTx-3 exposure?

A7: Acute exposure to PbTx-3 can cause respiratory symptoms like coughing, wheezing, and shortness of breath, particularly in individuals with pre-existing respiratory conditions like asthma. [, ] Neurological symptoms like tingling, dizziness, and paralysis have also been reported. [, ]

Q8: Is there evidence of PbTx-3 bioaccumulation in marine organisms?

A8: Yes, studies have shown that PbTx-3 can accumulate in the food web. Research in Kiribati found a trophic magnification factor of 2.90 for ciguatoxins, indicating biomagnification. [] Although specific to ciguatoxins, this highlights the potential for PbTx-3 to bioaccumulate.

Q9: What analytical techniques are used to detect and quantify PbTx-3?

A9: Several methods are available for PbTx-3 analysis:

- Receptor Binding Assays: Utilize the high affinity of PbTx-3 for VGSCs. These assays offer high throughput screening but may lack specificity for individual brevetoxin congeners. [, ]

- LC-MS/MS: This technique combines the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry. It enables accurate identification and quantification of PbTx-3 even at low concentrations in complex matrices like shellfish and blood. [, ]

- ELISA: Enzyme-linked immunosorbent assays (ELISA) offer a sensitive and specific method for quantifying palytoxin and its analogs, highlighting the potential for developing similar assays for PbTx-3. []

Q10: What challenges are associated with analyzing PbTx-3 in environmental samples?

A10: Analyzing PbTx-3 in environmental samples, particularly sediments, presents challenges due to low concentrations, complex matrices, and the presence of interfering compounds. [] The co-extraction of hydrophobic organic carbon can significantly impact the extraction efficiency of brevetoxins, necessitating careful method optimization. []

Q11: How does the structure of PbTx-3 contribute to its toxicity?

A11: The A-ring lactone and C-42 of the R side chain in PbTx-3 are crucial for its interaction with VGSCs. [] Modifications to these regions, such as opening the lactone ring, significantly reduce both binding affinity and activity. [, ] The side chain of PbTx-3 also plays a role in its potency, as evidenced by the lower potency of brevetoxin-tbm, which lacks the side chain. []

Q12: What are the ecological consequences of PbTx-3 release during red tides?

A12: PbTx-3 is toxic to a wide range of marine organisms, including fish, birds, and marine mammals. [, , ] Red tides can cause massive fish kills, disrupt marine ecosystems, and have detrimental impacts on local economies reliant on fishing and tourism. []

Q13: What research is being done to mitigate the negative impacts of PbTx-3?

A13: Scientists are actively researching methods for degrading PbTx-3 and mitigating its environmental impact. Studies have shown that advanced oxidation processes (AOPs), such as the combination of Fenton's reagent and ultrasound, can effectively degrade PbTx-3 in aqueous solutions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.